molecular formula C16H14N8OS2 B3295966 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891104-76-0

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3295966
CAS No.: 891104-76-0
M. Wt: 398.5 g/mol
InChI Key: DPNUZXPKVFWEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic heterocyclic compound designed for advanced scientific research and development. It features a complex molecular architecture comprising a 1,3,4-thiadiazole core linked to a [1,2,4]triazolo[4,3-b]pyridazine system via a sulfanyl acetamide bridge. This structural motif is characteristic of compounds investigated for their potential to modulate specific biological targets. Compounds within this chemical class, particularly those containing the thiadiazole and triazolopyridazine pharmacophores, have been the subject of research in areas such as antiplatelet agents and kinase inhibition. The presence of these heterocyclic systems suggests potential research value in medicinal chemistry for investigating enzyme inhibition and receptor antagonism pathways. Researchers can utilize this compound as a key intermediate or a lead structure in the discovery and development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8OS2/c1-2-14-20-21-15(27-14)18-13(25)9-26-16-22-19-12-7-6-11(23-24(12)16)10-5-3-4-8-17-10/h3-8H,2,9H2,1H3,(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNUZXPKVFWEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides, while the triazolopyridazine ring can be formed via the reaction of hydrazine derivatives with pyridazine precursors. The final step involves the coupling of these ring systems with an acetamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the triazolopyridazine ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitrogen atoms could lead to partially or fully reduced triazolopyridazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of thiadiazole and triazolopyridazine ring systems. Its synthesis typically involves multi-step processes that include cyclization reactions and coupling with acetamide groups. Key synthetic routes include:

  • Thiadiazole Formation : Derived from thiosemicarbazides.
  • Triazolopyridazine Synthesis : Achieved through reactions involving hydrazine derivatives and pyridazine precursors.
  • Final Coupling : Involves the use of coupling reagents such as EDCI or DCC in the presence of bases like triethylamine to form the final compound.

Biological Activities

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has been studied for various biological activities:

Anticonvulsant Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticonvulsant properties. For instance, derivatives have shown effectiveness in models like the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures. A study found that certain synthesized thiadiazole derivatives were more effective than standard anticonvulsants like valproic acid, demonstrating a therapeutic index that suggests potential for further development in epilepsy treatment .

Anticancer Potential

The compound's structure suggests it may interact with various molecular targets involved in cancer pathways. Thiadiazole derivatives have been reported to possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are required to elucidate specific pathways affected by this compound.

Antimicrobial Properties

Thiadiazole-based compounds have been recognized for their antimicrobial activities against a range of pathogens. The incorporation of pyridine and triazole functionalities may enhance the spectrum of activity against both Gram-positive and Gram-negative bacteria.

Agricultural Applications

Given its diverse biological activities, this compound also holds potential as a pesticide or herbicide. Compounds with similar structures have been utilized in crop protection due to their ability to inhibit specific enzymes or pathways critical for plant pests.

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Malygin et al., 2020Anticonvulsant ActivityThe compound was found to be 1.8 times more effective than valproic acid in inducing seizures .
Sharma et al., 2014Anticancer ActivityVarious thiadiazole derivatives showed significant cytotoxic effects on cancer cell lines .
Kikkeri et al., 2013Antimicrobial PropertiesThiadiazole derivatives demonstrated broad-spectrum antimicrobial activity .

Mechanism of Action

The mechanism of action of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiadiazole-triazolo-pyridazine hybrids. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and inferred bioactivity.

Structural Analogues and Substituent Effects

Key structural analogs include:

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (): Differences: Methyl group (vs. ethyl) at the thiadiazole 5-position; pyridin-3-yl (vs. pyridin-2-yl) on the triazolo-pyridazine. Impact: Reduced hydrophobicity (methyl vs. ethyl) may lower lipid solubility.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide ():

  • Differences : Thiophen-2-yl (vs. pyridin-2-yl) on the pyridazine ring.
  • Impact : Thiophene’s sulfur atom increases lipophilicity (higher XLogP3) but reduces hydrogen-bonding capacity compared to pyridine, influencing bioavailability .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (): Differences: Incorporates a nitro-substituted dihydrothieno-pyrimidine system (vs. triazolo-pyridazine).

Physicochemical Properties

Table 1 summarizes key properties of the target compound and analogs:

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound (N-(5-ethyl-...pyridin-2-yl...) Not explicitly provided ~3.1* 1 ~10* 6
N-(5-methyl-...pyridin-3-yl...) ~375 (estimated) ~2.8 1 9 5
N-(5-ethyl-...thien-2-yl...) ~380 (estimated) ~3.5 1 8 6
N-(5-ethyl-...4-nitrophenyl...) 476.6 3.1 1 10 6

*Inferred from structurally similar compounds in and .

Implications for Bioactivity

  • Lipophilicity and Bioavailability: The ethyl group in the target compound enhances lipophilicity (higher XLogP3 vs.
  • Electronic Effects : Pyridin-2-yl’s nitrogen orientation may optimize π-π stacking or hydrogen bonding in target binding pockets compared to pyridin-3-yl or thiophene .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a complex structure combining a thiadiazole ring with a triazolopyridazine moiety. The synthesis typically involves several steps:

  • Preparation of Thiadiazole : Cyclization of thiosemicarbazides.
  • Formation of Triazolopyridazine : Reaction of hydrazine derivatives with pyridazine precursors.
  • Coupling Reaction : The final step involves coupling the two ring systems with an acetamide group using coupling reagents like EDCI or DCC in the presence of bases such as triethylamine.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets including enzymes and receptors. These interactions can modulate cellular processes leading to therapeutic effects.

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold can act as inhibitors for lipoxygenase (LOX), which is implicated in various cancers. Studies have shown that certain derivatives demonstrate significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) when assessed using MTT assays .

Anticonvulsant Effects

In vivo studies have demonstrated that compounds containing the thiadiazole moiety exhibit anticonvulsant properties. For instance, one study found that a related compound was 1.8 times more effective than valproic acid in preventing seizures in animal models .

Anti-inflammatory and Analgesic Properties

Compounds derived from the 1,3,4-thiadiazole structure have been associated with anti-inflammatory effects and pain relief. In particular, some derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds:

Compound NameBiological ActivityReference
N-(5-methyl-1,3,4-thiadiazol-2-yl)-...Anticancer
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2...Lipoxygenase Inhibitor
N-(5-Ethyl-[1,3,4]thiadiazol...Anticonvulsant

Case Studies

Several case studies highlight the efficacy of related thiadiazole compounds:

  • Anticancer Studies : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. The findings indicated significant cytotoxic effects correlated with specific structural modifications .
  • Anticonvulsant Activity : In models using pentylenetetrazole and maximal electroshock (MES), certain thiadiazole derivatives showed enhanced protective effects against induced seizures compared to standard treatments like diazepam .

Q & A

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, flow chemistry systems improve yield reproducibility by controlling residence time and mixing .
  • Monitor reaction progress via TLC or LC-MS to identify side products (e.g., disulfide byproducts) .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.3 ppm, triplet), pyridinyl protons (δ ~8.5 ppm), and sulfanyl-linked CH2 (δ ~4.2 ppm) .
  • IR spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹, if present) stretches .
  • LC-MS : Verify molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray diffraction : Resolve crystal packing and bond angles (critical for confirming stereoelectronic effects in the thiadiazole-triazolopyridazine core) .

Q. Purity assessment :

  • Elemental analysis (C, H, N, S) with ≤0.4% deviation from theoretical values .
  • HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5%) .

Advanced: How can computational methods predict biological activity and guide SAR studies?

Answer:

  • PASS algorithm : Predicts pharmacological targets (e.g., kinase inhibition, antimicrobial activity) by comparing structural motifs to known bioactive compounds .
  • Molecular docking :
    • Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The thiadiazole moiety may form hydrogen bonds with catalytic lysine residues .
    • Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with IC50 values to prioritize derivatives .

Q. Key SAR insights :

  • The pyridinyl group enhances π-π stacking in hydrophobic pockets .
  • Ethyl substitution on thiadiazole improves metabolic stability compared to bulkier groups .

Advanced: How to address contradictions in reported reaction yields or biological data?

Answer:
Case study : Discrepancies in sulfanyl coupling yields (40–75%):

  • Root cause analysis : Variability in anhydrous conditions (trace moisture deactivates thiolate intermediates) .
  • Resolution : Use Schlenk techniques for moisture-sensitive steps and quantify residual water via Karl Fischer titration .

Q. Biological data conflicts :

  • Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical validation : Apply ANOVA to compare replicate experiments (p < 0.05) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the acetamide group for pH-dependent release .
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to enhance aqueous dispersion .
  • Co-solvent systems : Prepare stock solutions in DMSO/PEG-400 (1:4 v/v) for IP/IV administration .

Q. Key challenges :

  • LogP >3.5 indicates poor aqueous solubility; mitigate with salt formation (e.g., hydrochloride) .

Advanced: How to elucidate degradation pathways under physiological conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Monitor via HPLC for cleavage of the sulfanyl bond (t1/2 ~2h at pH 1.2) .
    • Oxidative stress : Treat with H2O2 (3% w/v) to identify sulfoxide derivatives .
  • Metabolite profiling : Use LC-QTOF-MS to detect hepatic CYP450-mediated N-deethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.